Pentanoic acid, 2-hydroxy-3-oxo-
Overview
Description
“Pentanoic acid, 2-hydroxy-3-oxo-” is an organic compound. It is also known as “(3E)-5-Hydroxy-2-oxo-3-pentenoic acid” and "2-Hydroxypentanoic acid" . It is a 5-carbon ketone body made from odd carbon fatty acids in the liver and rapidly enters the brain .
Synthesis Analysis
In industrial applications, pentanoic acid can be synthesized through the oxidation of pentanol, a type of alcohol with five carbon atoms . A green and sustainable process for the synthesis of pentanoic acid from the lignocellulosic derivable γ-valerolactone with formic acid with bifunctional catalyst was presented .Molecular Structure Analysis
The molecular formula of “Pentanoic acid, 2-hydroxy-3-oxo-” is C5H6O4 . The InChI Key is IWARWSDDJHGZOW-IHWYPQMZSA-N .Chemical Reactions Analysis
Complexes of 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid have been synthesized to develop new IR-detectable metal–carbonyl tracers for amino functions.Physical and Chemical Properties Analysis
“Pentanoic acid, 2-hydroxy-3-oxo-” is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents . It has a strong, unpleasant odor reminiscent of old cheese or wet socks .Safety and Hazards
Exposure to high concentrations of pentanoic acid can be harmful. It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues. If ingested or inhaled, pentanoic acid can also have harmful effects, such as nausea, headache, and respiratory difficulties .
Future Directions
Properties
IUPAC Name |
2-hydroxy-3-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-3(6)4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWBMMZOBUQRRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60765800 | |
Record name | 2-Hydroxy-3-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60765800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114282-82-5 | |
Record name | 2-Hydroxy-3-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60765800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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